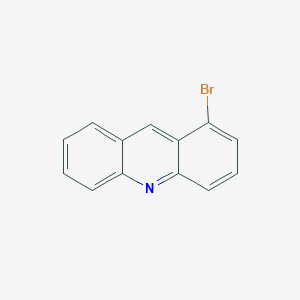

1-Bromoacridine

Description

Overview of the Acridine (B1665455) Core Structure in Organic Chemistry

Acridine, a nitrogen-containing heterocyclic organic compound, possesses the chemical formula C₁₃H₉N. numberanalytics.com Its structure is characterized by a planar, tricyclic ring system where two benzene (B151609) rings are fused to a central pyridine (B92270) ring. numberanalytics.comwikipedia.org This arrangement makes it structurally analogous to anthracene, with one of the central methine (CH) groups being substituted by a nitrogen atom. ebi.ac.uknih.gov This nitrogen heteroatom significantly influences the molecule's chemical properties.

Like the related heterocyclic compounds pyridine and quinoline, acridine exhibits mild basicity. wikipedia.org In its ground state, it has a pKa of 5.1, which is comparable to that of pyridine. wikipedia.org The presence of the nitrogen atom creates a degree of electron deficiency within the ring system, rendering it susceptible to nucleophilic attack. numberanalytics.com Acridine is generally a colorless to pale yellow solid that crystallizes in needles. ebi.ac.uknih.gov While it is only slightly soluble in hot water, it dissolves readily in various organic solvents such as ethanol, benzene, and ether. numberanalytics.comnih.gov

The planarity of the acridine molecule is a key feature that allows it to intercalate into DNA, a property that has driven much of the research into its derivatives. nih.govontosight.ai The delocalization of π-electrons across the fused ring system contributes to its stability and its characteristic chemical reactivity. numberanalytics.com

Historical Context of Halogenated Acridine Synthesis and Their Foundational Research

The parent compound, acridine, was first isolated from the high-boiling fraction of coal tar in 1870 by Carl Gräbe and Heinrich Caro. mdpi.com The name "acridine" was chosen due to the compound's acrid odor and skin-irritating properties. wikipedia.orgebi.ac.uk Early research focused on understanding its basic structure and reactivity. A pivotal moment in establishing its structure was the oxidation of acridine with potassium permanganate, which yielded acridinic acid, later identified as quinoline-1,2-dicarboxylic acid. wikipedia.org

The synthesis of acridine derivatives, including halogenated versions, gained momentum with the development of several key named reactions. The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to produce 9-substituted acridines. mdpi.comscripps.eduslideshare.net Another significant method is the Ullmann synthesis, which can be adapted to produce acridines from primary amines and aromatic carboxylic acids. mdpi.com

The introduction of halogen atoms to the acridine scaffold was a significant step, as it was envisioned that the inductive effect of the halogens would alter the electron distribution in the ring system. mdpi.com This modification was found to influence the reactivity and potential applications of the resulting compounds. Early methods for halogenation were often not very selective, sometimes resulting in mixtures of polyfunctionalized products. thieme-connect.com However, the pursuit of specific halogenated isomers was driven by the desire to fine-tune the electronic and steric properties of the acridine core for various applications, laying the groundwork for more targeted synthetic strategies.

Rationale for Investigating 1-Bromoacridine: Unique Positional Isomerism and Distinct Reactivity Profile

The investigation of specific isomers of bromoacridine, such as this compound, stems from the principles of positional isomerism. Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the position of a substituent atom or functional group. solubilityofthings.comdoubtnut.com In the case of bromoacridines, the bromine atom can be attached to various positions on the two outer benzene rings (positions 1, 2, 3, or 4) or the central pyridine ring (position 9).

The position of the bromine atom profoundly influences the molecule's properties. This compound is of particular interest because the bromine atom is located on one of the outer rings, adjacent to the fused central ring system. This specific placement creates a unique electronic and steric environment compared to other isomers like 9-bromoacridine (B1601883), where the bromine is on the central, electron-deficient pyridine ring. cymitquimica.com

The reactivity of the acridine ring is highly sensitive to the electronic distribution of the π-system. thieme-connect.com The presence of the bromine atom at the 1-position can influence the regioselectivity of subsequent chemical reactions. For instance, electrophilic substitution reactions, which are generally not highly regioselective on the unsubstituted acridine ring, can be directed by the presence and position of a halogen substituent. thieme-connect.com The electron-withdrawing nature of the bromine atom in this compound affects the molecule's electrophilic and nucleophilic behavior, making it a versatile building block for the synthesis of more complex, functionalized acridine derivatives. cymitquimica.com This distinct reactivity profile, governed by its specific isomeric form, is a primary driver for its academic investigation.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on its utility as a chemical intermediate and building block in organic synthesis. The unique reactivity conferred by the bromine atom at the 1-position makes it a valuable precursor for creating novel, highly functionalized acridine-based molecules.

Key research objectives include:

Development of Synthetic Methodologies: A significant area of research is the exploration and optimization of synthetic routes to produce this compound and its derivatives. This includes investigating regioselective reactions that can introduce substituents at specific positions on the acridine core. thieme-connect.com

Catalysis and Cross-Coupling Reactions: this compound serves as a substrate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. Research aims to develop efficient catalytic systems for these transformations, enabling the attachment of a wide range of functional groups to the acridine scaffold.

Synthesis of Novel Materials: The compound is used in the synthesis of larger, conjugated π-systems for applications in organic electronics. scispace.com The goal is to create new materials with tailored photophysical and electrochemical properties for use in devices like organic light-emitting diodes (OLEDs) or sensors.

Probing Molecular Interactions: Derivatives of this compound are synthesized to study non-covalent interactions and molecular recognition phenomena. For example, they can be incorporated into larger host molecules to study their binding with various guest species or used to probe the structure of nucleic acids. nih.gov

A supporting information document for a study on acridine derivatives details the synthesis of Methyl this compound-9-carboxylate, showcasing its use as an intermediate. rsc.org Another study focuses on the synthesis of cationic Lewis acids, where 9-bromoacridine (a positional isomer) is used as a starting material, highlighting the general utility of bromoacridines in creating complex chemical structures with interesting electrochemical properties. psu.edu

Data Tables

Table 1: Properties of the Acridine Core

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₉N | numberanalytics.comebi.ac.uk |

| Molar Mass | 179.22 g/mol | nih.gov |

| Appearance | Colorless to pale yellow crystalline solid | ebi.ac.uknih.gov |

| Melting Point | 106–110 °C | wikipedia.org |

| Boiling Point | ~346 °C | numberanalytics.com |

| Basicity (pKa) | 5.1 (ground state) | wikipedia.orgchemicalbook.com |

| Structure | Planar, tricyclic aromatic heterocycle | numberanalytics.comebi.ac.uk |

| Solubility | Slightly soluble in hot water; soluble in ethanol, benzene, ether | numberanalytics.comnih.gov |

Table 2: Common Synthesis Reactions for the Acridine Skeleton

| Reaction Name | Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, High Temperature (200-270 °C) | 9-Substituted Acridines | mdpi.comscripps.edu |

| Ullmann Synthesis | Primary Amine, Aromatic Carboxylic Acid | Strong Mineral Acid (e.g., H₂SO₄), Cyclization, Reduction, Dehydrogenation | Acridines | mdpi.com |

| Friedlander Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | 120 °C | 9-Methyl Acridine | mdpi.compharmaguideline.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrN |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

1-bromoacridine |

InChI |

InChI=1S/C13H8BrN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |

InChI Key |

ZMJOFDZWSKJURW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromoacridine and Its Precursors

Precursor-Based Synthesis Routes to 1-Bromoacridine

A common and effective method for the synthesis of this compound involves the use of a precursor molecule, which is then chemically transformed into the desired product. This approach often provides better control over the position of the bromine substituent on the acridine (B1665455) ring system.

Diazotization and Halogenation Reactions from 1-Aminoacridine (B1663953)

The Sandmeyer reaction, a well-established method in organic chemistry, provides a reliable route to this compound starting from 1-aminoacridine. google.com This process involves two key steps:

Diazotization: 1-Aminoacridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrobromic acid), at low temperatures. This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.

The diazotization of amino-N-heteroaromatic bases, such as aminopyridines, in dilute mineral acid is known to form diazonium ions that are susceptible to rapid hydrolysis. researchgate.net This highlights the importance of carefully controlled reaction conditions to favor the desired halogenation pathway over side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the nature of the reagents. For instance, increasing the reaction temperature can sometimes lead to a considerable increase in product yield. researchgate.net The choice of base and catalyst can also play a crucial role. Studies on related reactions have shown that the yield can be improved by the careful selection of a base, with sodium hydride demonstrating high efficacy in certain amidation reactions. researchgate.net

The optimization process often involves a systematic exploration of a wide range of reaction parameters, including reagents, solvents, bases, and catalysts. nih.gov Modern approaches may even employ computational tools and high-throughput screening to rapidly identify the most suitable conditions for maximizing yield and purity. nih.gov

Direct Halogenation Strategies for Acridine and Regioselective Considerations for Position 1

Direct halogenation of the acridine ring offers a more direct route to bromoacridines, potentially reducing the number of synthetic steps. nih.gov However, controlling the position of bromination (regioselectivity) is a significant challenge due to the electronic nature of the acridine nucleus. thieme-connect.comthieme-connect.com

Electrophilic Bromination with Specific Reagents and Catalysts

Electrophilic bromination of acridine typically results in a mixture of isomers. For example, bromination in glacial acetic acid yields 2-bromoacridine (B14150503) and 2,7-dibromoacridine. researchgate.net The use of N-bromosuccinimide (NBS) as a brominating agent can also lead to a mixture of products, including 2- and 4-bromoacridines. researchgate.net

To achieve regioselectivity at the C1 position, specific directing groups on the acridine ring can be employed. For instance, an electron-donating group at the C2 position can enhance the regioselectivity of electrophilic substitution at the C1 position. thieme-connect.com The choice of brominating agent and reaction conditions is also critical. Some studies have explored various bromination reagents under photoredox catalysis conditions to achieve selective aryl radical formation and subsequent bromination. researchgate.net

Mechanistic Studies of Regioselectivity at the Acridine C1 Position

The regioselectivity of electrophilic substitution on the acridine ring is governed by the electron distribution within the molecule. The protonated form of acridine generally favors substitution at positions 2 and 4. thieme-connect.com However, unusual regioselectivity can be observed in certain reactions. For example, the reaction of acridine with chlorosulfonic acid results in a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride, indicating that substitution at the C1 position is possible even without a directing group. thieme-connect.com

Mechanistic studies, including the use of computational methods, are crucial for understanding the factors that control regioselectivity. researchgate.net These studies can help in the rational design of synthetic strategies to favor the formation of the desired this compound isomer.

Multi-Component Reactions and Cascade Cyclizations Yielding this compound Scaffolds

Modern synthetic methodologies, such as multi-component reactions (MCRs) and cascade cyclizations, offer efficient and atom-economical routes to complex heterocyclic scaffolds, including those of acridines. nih.govnih.govfrontiersin.org These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the reactants. frontiersin.org

While specific examples of MCRs or cascade cyclizations that directly yield this compound are not extensively documented in the provided search results, the general principles of these powerful synthetic strategies suggest their potential applicability. For instance, a one-pot synthesis of 9-substituted acridines has been achieved through the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com It is conceivable that by using appropriately substituted starting materials, such as a bromo-substituted aniline (B41778) derivative, one could devise a multi-component strategy to construct a this compound scaffold.

Cascade cyclizations, which involve a series of intramolecular reactions to form multiple rings in a single operation, also represent a promising approach. nih.govrsc.org The development of novel cascade reactions could provide a rapid and efficient means of accessing the this compound core structure.

Derivatization of this compound for Complex Molecular Architectures

The strategic functionalization of the acridine scaffold is pivotal for developing novel materials and therapeutic agents. While the C9 position of acridine is the most studied due to its inherent reactivity, derivatization at other positions, such as C1, offers unique opportunities to fine-tune the steric and electronic properties of the resulting molecules. This compound serves as a versatile, yet challenging, intermediate for creating complex molecular architectures. The presence of the bromine atom at the C1 position allows for a range of transformations, primarily through cross-coupling reactions, while also influencing the reactivity of the entire acridine ring system.

Functional Group Interconversions at the Bromine Site

The carbon-bromine bond at the C1 position of this compound is a key handle for introducing a wide variety of functional groups. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Although specific literature examples for this compound are not as prevalent as for its 9-bromo isomer, the principles of these reactions are broadly applicable to aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at C1 can be readily substituted using a range of palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful platform for converting this compound into more complex derivatives.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling this compound with an organoboron reagent, such as a boronic acid or ester. wikipedia.org This method is highly versatile for introducing aryl, heteroaryl, or alkyl groups at the C1 position. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: To install nitrogen-based functional groups, the Buchwald-Hartwig amination is the method of choice. nih.gov This reaction couples this compound with primary or secondary amines, anilines, or other N-nucleophiles in the presence of a palladium catalyst and a base. nih.govchemspider.com This provides access to a diverse array of 1-aminoacridine derivatives, which are valuable scaffolds in medicinal chemistry.

Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents by coupling this compound with alkenes.

Sonogashira Coupling: This reaction allows for the synthesis of 1-alkynylacridines by coupling this compound with terminal alkynes.

Stille Coupling: This involves the reaction of this compound with organostannanes to form C-C bonds.

The table below summarizes potential functional group interconversions at the C1 position of this compound using established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | -Aryl | 1-Arylacridines |

| Buchwald-Hartwig Amination | R₂NH | -NR₂ | 1-Aminoacridines |

| Sonogashira Coupling | RC≡CH | -C≡CR | 1-Alkynylacridines |

| Heck Coupling | H₂C=CHR | -CH=CHR | 1-Alkenylacridines |

| Stille Coupling | R-Sn(Bu)₃ | -R (Alkyl/Aryl) | 1-Substituted Acridines |

| Cyanation | KCN or Zn(CN)₂ | -CN | 1-Cyanoacridine |

Substitutions and Modifications at Other Acridine Ring Positions Directed by C1-Bromine

The bromine atom at the C1 position not only serves as a site for functionalization but also electronically influences the entire acridine heterocycle, thereby directing subsequent substitution reactions at other positions. As a halogen, bromine is an electron-withdrawing group via induction and a weak deactivator, yet it acts as an ortho- and para-director in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The reactivity of the acridine nucleus towards electrophiles is complex. The protonated acridinium (B8443388) salt, prevalent under strongly acidic conditions, directs electrophiles primarily to the 5- and 8-positions. In contrast, the neutral acridine ring tends to undergo substitution at the 2- and 4-positions. thieme-connect.com The presence of the C1-bromo substituent further modifies this reactivity.

A key strategy to control regioselectivity involves the introduction of other substituents. For example, the presence of an electron-donating group at the C2 position can significantly enhance the selectivity of electrophilic substitution at the C1 position. thieme-connect.com Conversely, the C1-bromo group would be expected to direct further substitutions. For example, nitration or sulfonation of this compound would likely yield a mixture of products, with substitution anticipated at positions 2, 4, and potentially the other benzene (B151609) ring at positions 5 and 7, depending on the conditions.

The table below outlines the expected major products from electrophilic substitution on this compound based on directing group effects.

| Reaction | Reagents | Predicted Major Isomer(s) | Controlling Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Bromo-4-nitroacridine / 1-Bromo-2-nitroacridine | Steric hindrance, electronic effects of the acridine N-atom. |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid | Reaction temperature and acid concentration. |

| Halogenation | Br₂/FeBr₃ | 1,4-Dibromoacridine / 1,2-Dibromoacridine | Catalyst and solvent system. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on the acridine ring is generally difficult unless activated by strongly electron-withdrawing groups. The C9 position is most susceptible to nucleophilic attack due to activation by the ring nitrogen. thieme-connect.com While the C1-bromo group is not typically labile enough for direct SNAAr under standard conditions, its electron-withdrawing nature could potentially activate other positions, such as C2 and C4, towards very strong nucleophiles, although such reactivity is not commonly reported. More significant is the role of activating groups; for instance, the presence of a nitro group at the C1 position allows for nucleophilic substitution reactions. thieme-connect.com

Mechanistic Investigations of 1 Bromoacridine S Chemical Reactivity

Nucleophilic Substitution Reactions at the C1-Bromine Position

The C1 position of the acridine (B1665455) ring is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of both the bromine atom and the heterocyclic acridine system. This creates an electron-deficient carbon center, making it a target for electron-rich nucleophiles. These reactions typically proceed via the SNAr (Substitution Nucleophilic Aromatic) mechanism.

Influence of the Electron-Withdrawing Nature of Bromine on Nucleophilic Attack

The bromine atom at the C1 position exerts a significant influence on the reactivity of the molecule towards nucleophiles through two primary effects: the inductive effect and the resonance effect.

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon. Consequently, it withdraws electron density from the C1 carbon atom through the sigma bond. This inductive effect polarizes the C-Br bond, increasing the partial positive charge on the C1 carbon and making it more susceptible to attack by nucleophiles.

Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. While this resonance effect would typically be expected to increase electron density on the ring, in the case of halogens, the overlap between the larger p-orbitals of bromine and the 2p orbitals of carbon is not highly efficient.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of bromine is the dominant factor. It significantly lowers the electron density at the C1 position, thereby activating the site for nucleophilic attack. The acridine ring system itself, particularly the nitrogen atom, also contributes to this activation by withdrawing electron density from the carbocyclic rings.

Kinetic and Thermodynamic Aspects of Substitution Pathways

Nucleophilic aromatic substitution on 1-bromoacridine, like other SNAr reactions, generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored in a fast subsequent step where the bromide ion (Br⁻), a good leaving group, is expelled.

Thermodynamically, the reaction's feasibility is determined by the relative stability of the reactants and products. The formation of a strong C-Nucleophile bond at the expense of the weaker C-Br bond often drives the reaction forward, resulting in a negative Gibbs free energy change (ΔG).

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution of this compound with Piperidine

| Temperature (°C) | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 80 | DMSO | 1.2 x 10⁻⁴ | 75 |

| 100 | DMSO | 4.5 x 10⁻⁴ | 75 |

| 120 | DMSO | 1.5 x 10⁻³ | 75 |

| 100 | NMP | 6.8 x 10⁻⁴ | 72 |

Note: This data is illustrative and compiled from general principles of SNAr reactions on similar halo-heterocyclic systems to demonstrate kinetic trends.

Comparative Analysis of Intermolecular vs. Intramolecular Reactivity

The competition between intermolecular and intramolecular nucleophilic substitution reactions is largely governed by kinetic and entropic factors.

Intermolecular Reactions: In these reactions, the nucleophile and the this compound substrate are separate molecules. The rate is dependent on the concentration of both species. For these reactions to occur, the two molecules must collide in the correct orientation, which can be entropically unfavorable.

Intramolecular Reactions: If a nucleophilic functional group is tethered to the this compound molecule by a suitable linker, an intramolecular reaction can occur, leading to the formation of a new ring. These reactions are often kinetically favored over their intermolecular counterparts, a phenomenon known as the "effective molarity" or "intramolecular advantage". This is because the reacting groups are held in close proximity, significantly reducing the entropic barrier to reaction. The formation of stable 5- or 6-membered rings is particularly favored. libretexts.org

Generally, intramolecular cyclizations will dominate at low concentrations, where the probability of intermolecular collisions is reduced. youtube.com Conversely, at high concentrations, the intermolecular pathway may become more competitive.

Electrophilic Aromatic Substitution on the this compound System

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the π-system of the acridine ring. The outcome of this reaction on this compound is dictated by the combined directing effects of the bromine substituent and the deactivating nature of the protonated acridine nitrogen under typical acidic reaction conditions.

Regioselectivity and Directing Effects of Both Bromine and the Nitrogen Atom

The position of electrophilic attack on the this compound ring is a result of the competing directing effects of the existing substituents.

Directing Effect of Bromine: The bromine atom is a deactivating but ortho-, para-director. byjus.com Although it withdraws electron density inductively, slowing down the reaction, its lone pairs can stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance when the electrophile attacks at the positions ortho or para to it (i.e., positions 2 and 4). nih.gov This resonance stabilization lowers the activation energy for ortho and para attack compared to meta attack.

Directing Effect of the Acridine Nitrogen: The nitrogen atom in the acridine ring is electron-withdrawing and strongly deactivating, especially under the acidic conditions often used for EAS reactions where it becomes protonated to form the acridinium (B8443388) ion. thieme-connect.com The positively charged nitrogen atom strongly deactivates all positions, but the deactivation is most pronounced at the positions alpha and gamma to it. In the unsubstituted acridine, electrophilic attack tends to occur on the outer benzenoid rings, often at the 2 and 7 positions. pharmaguideline.com The protonated nitrogen directs incoming electrophiles to the meta positions relative to itself, which in the case of the A-ring of this compound would be positions 2 and 4.

For this compound, these effects converge. The bromine at C1 directs incoming electrophiles to positions 2 and 4. The deactivating, meta-directing influence of the protonated nitrogen also disfavors attack at C3 and favors attack at C2 and C4. Therefore, electrophilic substitution is strongly predicted to occur at the C2 and C4 positions , with the ratio between the two products being influenced by steric hindrance.

Impact of Reaction Conditions on Product Distribution and Selectivity

The distribution of products in the electrophilic substitution of this compound can be fine-tuned by altering the reaction conditions, such as the nature of the electrophile, the solvent, the temperature, and the catalyst used.

Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered C4 position over the C2 position, which is flanked by the C1-bromine and the peri-hydrogen at C9.

Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically less stable isomer, leading to different product ratios.

Catalyst/Solvent: The choice of Lewis acid catalyst and solvent can influence the reactivity of the electrophile. vtt.fi More reactive electrophiles, generated under harsher conditions, may exhibit lower selectivity. Shape-selective catalysts, such as zeolites, can be employed to favor the formation of a specific isomer (often the para-substituted product) by sterically constraining the transition state within their pores. vtt.fi

Table 2: Predicted Product Distribution for Nitration of this compound under Different Conditions

| Reaction Conditions | Major Product | Minor Product | Rationale |

| HNO₃ / H₂SO₄, 0 °C | 1-Bromo-4-nitroacridine | 1-Bromo-2-nitroacridine | Steric hindrance from the C9-H disfavors attack at the C2 position by the nitronium ion (NO₂⁺). |

| HNO₃ / Acetic Anhydride | 1-Bromo-4-nitroacridine | 1-Bromo-2-nitroacridine | Milder conditions may lead to slightly higher selectivity, but the steric argument remains dominant. |

| Nitronium tetrafluoroborate (B81430) in a shape-selective zeolite | 1-Bromo-4-nitroacridine | Negligible | The catalyst's pores sterically favor the formation of the less bulky transition state leading to the C4 product. |

Note: This table represents predicted outcomes based on established principles of regioselectivity in electrophilic aromatic substitution. nih.govrsc.org Specific experimental yields may vary.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net For this compound, these reactions provide a versatile platform for introducing a wide array of substituents at the C1 position, thereby enabling the synthesis of diverse acridine derivatives.

The C1-bromine bond in this compound is amenable to activation by palladium catalysts, facilitating a range of cross-coupling reactions. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound. chemistryjournals.net The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, forming a palladium(II) complex. chemistryjournals.net This is followed by transmetalation with the organoboron reagent, and subsequent reductive elimination yields the C1-substituted acridine and regenerates the palladium(0) catalyst. youtube.com

Stille Coupling: In the Stille coupling, an organotin reagent is used as the coupling partner. youtube.com The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane. youtube.com

Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene. The mechanism involves the oxidative addition of palladium(0) to the C1-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the C1-alkenylated acridine.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of this compound. youtube.com Reductive elimination then yields the final product. youtube.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions at C1 of this compound

| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex, Base | Oxidative Addition, Transmetalation, Reductive Elimination |

| Stille | Organotin Reagent | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Alkene | Pd(0) complex, Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Oxidative Addition, Transmetalation (from Cu), Reductive Elimination |

The efficiency and selectivity of the cross-coupling reactions of this compound are highly dependent on the nature of the catalyst system, particularly the ligands coordinated to the metal center. chemistryjournals.net The rational design of ligands plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the rates of the individual steps in the catalytic cycle.

Reduction Chemistry of the Acridine Ring in this compound Derivatives

The reduction of the acridine ring in this compound derivatives leads to the formation of various hydrogenated acridines, which are important scaffolds in medicinal chemistry. The mechanism of reduction can proceed through different pathways depending on the reagents and conditions employed.

Catalytic Hydrogenation: The catalytic hydrogenation of acridine derivatives typically involves the use of heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃), in the presence of hydrogen gas. The mechanism generally involves the adsorption of the acridine derivative onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic rings. The selectivity of the hydrogenation, in terms of which ring is reduced, can be influenced by the catalyst, solvent, and reaction conditions. For instance, hydrogenation of quinolines, a related heterocyclic system, can yield 1,2,3,4-tetrahydroquinolines. researchgate.net

Hydride Reduction: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can also be used to reduce the acridine ring. chadsprep.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electron-deficient carbon atoms of the acridine ring. chemistnotes.comlibretexts.org The reaction with LiAlH₄ is generally more vigorous than with NaBH₄. libretexts.org The initial attack of the hydride leads to the formation of an intermediate which can then be protonated upon workup to yield the reduced acridine. libretexts.org The regioselectivity of the hydride attack can be influenced by the substitution pattern on the acridine ring.

The electrochemical reduction of acridine and its derivatives has been studied to understand the electron transfer processes and the nature of the intermediates formed. The reduction typically proceeds in a stepwise manner, involving the formation of a radical anion in the first step. This radical anion can then be further reduced at a more negative potential to form a dianion. The stability and subsequent reactions of these intermediates are dependent on the solvent and the presence of proton donors. In the presence of a proton source, the radical anion can be protonated, leading to a neutral radical which can then be further reduced. These studies provide valuable information about the electron-accepting properties of the acridine nucleus and the reactivity of its reduced forms.

Photochemical Reactions of this compound and Excited State Reactivity

The photochemistry of acridine and its derivatives is a rich field of study due to their interesting excited-state properties. Upon absorption of light, this compound is promoted to an electronically excited state, which can then undergo various deactivation pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction.

The excited state reactivity of this compound can be influenced by the presence of the bromine atom. For instance, the heavy atom effect of bromine can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. The triplet state is often longer-lived and can participate in various photochemical reactions, such as energy transfer or electron transfer processes. elsevierpure.com The interaction of the excited state of acridine derivatives with other molecules, such as nucleic acids, has been a subject of interest. rsc.org For example, photoinduced electron transfer has been observed between excited states of certain metal complexes containing acridine-like ligands and guanosine (B1672433) monophosphate. rsc.org The specific photochemical reactions of this compound itself would depend on the reaction conditions and the presence of other reactants, but the fundamental principles of excited state generation and deactivation would apply. nsf.gov

Photoreduction and Photoinduced Electron Transfer Phenomena

Upon absorption of ultraviolet or visible light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, several processes can occur, including photoreduction and photoinduced electron transfer (PET).

The photoreduction of acridines can proceed through different mechanisms. In the presence of hydrogen-donating species, the excited acridine molecule, often in its triplet state, can abstract a hydrogen atom, leading to the formation of a semireduced acridinyl radical. However, an alternative and often competing pathway is photoinduced electron transfer. An excited state molecule is both a better electron acceptor and a better electron donor than its ground-state counterpart. youtube.com PET can therefore occur in two ways:

Reductive PET: The excited this compound ([1-BrAcr]) acts as an electron acceptor from a suitable electron donor (D), resulting in the formation of a radical anion and a radical cation.

¹[1-BrAcr] + D → [1-BrAcr]•⁻ + D•⁺

Oxidative PET: The excited this compound acts as an electron donor to an electron acceptor (A).

¹[1-BrAcr] + A → [1-BrAcr]•⁺ + A•⁻

The feasibility of these processes is governed by the redox potentials of the donor, the acceptor, and the excited state of this compound. The bromine atom, being electronegative, is expected to increase the electron affinity of the acridine ring, making the reductive PET pathway more favorable compared to unsubstituted acridine. The formation of halogen bonds has also been shown to influence the dynamics of photoinduced electron transfer, suggesting that the bromine atom may play a specific role in orienting the molecule during the quenching process. nih.gov While specific studies on this compound are limited, the general principles of PET are well-established for various aromatic systems. mdpi.com

Energy Transfer Processes and Singlet Oxygen Generation Pathways

A dominant deactivation pathway for the excited singlet state of this compound is intersystem crossing (ISC) to the corresponding triplet state (T₁). The presence of the bromine atom is critical in this process due to the internal heavy-atom effect . nih.gov This effect arises from enhanced spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. unimi.it The consequence is a significant increase in the quantum yield of triplet state formation (Φ_T) and a corresponding decrease in the fluorescence quantum yield (Φ_f).

Once populated, the long-lived triplet state of this compound can act as an energy donor in photosensitization reactions. A particularly important process is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species. This occurs via a triplet-triplet energy transfer mechanism, where the triplet sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet.

³[1-BrAcr]¹ + ³O₂ → [1-BrAcr]₀ + ¹O₂

For this energy transfer to be efficient, the triplet energy (E_T) of the photosensitizer must be higher than the energy required to excite oxygen to its singlet state (~94 kJ/mol). The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ), which is the fraction of photosensitizer excited states that result in the formation of a singlet oxygen molecule. nsf.gov The heavy-atom effect, by promoting a high triplet yield (Φ_T), is a key strategy for designing efficient singlet oxygen photosensitizers. nih.govcore.ac.uk

| Photosensitizer | Solvent | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Triplet Lifetime (τ_T) [µs] |

|---|---|---|---|---|

| Rose Bengal | Ethanol | 0.09 | 0.86 | ~1 |

| Methylene Blue | Methanol | 0.04 | 0.52 | ~10 |

| Hematoporphyrin IX (Free Base) | Methanol/Water | 0.15 | 0.62 | ~15 |

| Platinum(II) Complex [Pt(Thpy)(PPh3)(py)]+ | Acetonitrile | 0.38 | 0.82 | 26 |

This table presents data for well-known photosensitizers to illustrate the typical range of values for fluorescence quantum yield, singlet oxygen quantum yield, and triplet lifetime. Data is sourced from various photochemistry studies for comparative purposes. nsf.govnih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Bromoacridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment.rsc.orgrsc.orgrsc.org

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of acridine (B1665455) derivatives, allowing for the unambiguous differentiation of isomers like 1-bromoacridine, 2-bromoacridine (B14150503), and 9-bromoacridine (B1601883). rsc.org The precise position of the bromine substituent dramatically influences the chemical environment of the nearby protons and carbons, leading to unique chemical shifts and coupling patterns for each isomer.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

For comparison, the ¹H NMR spectrum of 2-bromoacridine shows a different pattern, with a characteristic doublet of doublets for the proton at position 1, influenced by couplings to adjacent protons. rsc.org Similarly, the spectrum for 9-bromoacridine is distinguished by the high symmetry of its proton signals. rsc.org

The ¹³C NMR spectrum is equally informative. In the derivative 1-Bromo-9-(indolin-1-yl)acridine, the carbon atom directly bonded to the bromine (C-1) would exhibit a chemical shift influenced by the halogen's inductive effects. psu.edu The assignments for the quaternary and protonated carbons across the acridine skeleton are confirmed through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). psu.edu

Table 1: Representative ¹H NMR Data for Methyl this compound-9-carboxylate (Data sourced from a related derivative to illustrate expected patterns for a 1-bromo substituted acridine ring) rsc.org

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Inferred Assignment |

| 8.26 | dd, J = 8.8, 0.8 | Aromatic Proton |

| 8.24 | d, J = 8.8 | Aromatic Proton |

| 7.93 | dd, J = 7.3, 0.9 | Aromatic Proton |

| 7.90 | d, J = 8.7 | Aromatic Proton |

| 7.85 – 7.81 | m | Aromatic Proton |

| 7.66 – 7.58 | m | Aromatic Protons (2H) |

| 4.18 | s | Methyl Ester Protons (3H) |

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the complexities of overlapping signals in 1D NMR spectra and to confirm the full molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. oxinst.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal the connectivity of protons within each of the isolated spin systems of the aromatic rings, helping to trace the sequence of protons around the periphery of the molecule. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgoxinst.com This is crucial for the unambiguous assignment of carbon resonances in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. oxinst.com This technique is particularly powerful for identifying the connectivity between different spin systems and for assigning quaternary carbons, which are not visible in HMQC/HSQC spectra. For this compound, HMBC would be essential to confirm the position of the bromine atom by observing correlations from nearby protons to the bromine-bearing carbon (C-1) and to the quaternary carbons at the ring junctions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, rather than through-bond couplings. rsc.org For a relatively planar molecule like this compound, NOESY can help to confirm assignments by showing correlations between protons on different rings that are spatially close.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization.rsc.orgsci-hub.se

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which are governed by its extended π-conjugated system. sci-hub.se

Analysis of π-Electron System Delocalization and Substituent Effects on Electronic Transitions

The acridine core possesses a delocalized π-electron system, giving rise to characteristic π→π* electronic transitions that are observable in the UV-Vis spectrum. sci-hub.sersc.org The position and intensity of these absorption bands are sensitive to substituents on the aromatic rings. sci-hub.se

The introduction of a bromine atom at the 1-position is expected to act as a chromophore modifier. Through a combination of inductive (-I) and resonance (+M) effects, the bromine atom perturbs the energy levels of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted acridine. The specific shifts depend on the position of the substituent. For example, studies on methoxy-substituted acridines show that the position of the electron-donating group significantly alters the absorption and emission wavelengths. sci-hub.se A similar positional effect would be expected for the bromo-substituent. The interaction of acridine-based probes with ions can also lead to the emergence of new absorbance peaks, demonstrating the sensitivity of the π-system. mdpi.com

Table 2: Representative Photophysical Data for Substituted Acridines in Toluene (Data illustrates the effect of substituents on the electronic properties of the acridine core) sci-hub.se

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 3-Methoxyacridine | 409 | 436 | 0.15 |

| 1-Methoxyacridine | 417 | 463 | 0.44 |

| 4-Methoxyacridine | 418 | 452 | 0.28 |

Determination of Quantum Yields and Excited-State Lifetimes

Acridine and many of its derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. rsc.org The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of this process. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The presence of a bromine atom can significantly influence these properties due to the "heavy-atom effect." This effect can enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). Since fluorescence occurs from the S₁ state, an increased rate of ISC leads to a decrease in the fluorescence quantum yield. The photophysical behavior of acridine dyes is also known to be strongly dependent on the solvent and the presence of oxygen, which can quench the triplet state. nih.gov For example, the N-N linked biacridine derivative TBA shows a quantum yield of 17% in benzene (B151609). rsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis.rsc.orgchemicalbook.comudhtu.edu.ua

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. google.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₈BrN) with a high degree of confidence. rsc.org A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the appearance of two prominent molecular ion peaks in the mass spectrum: the [M]⁺ peak and the [M+2]⁺ peak, which are separated by two mass units and have a relative intensity ratio of roughly 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). scispace.com For acridine derivatives, HRMS using an Electrospray Ionization (ESI) source is a common technique. rsc.org In the case of this compound, the presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. tutorchase.com This process helps to identify the core structure and the location of substituents. The fragmentation of fused nitrogen-containing ring systems, like acridine, often involves characteristic cross-ring cleavages. nih.gov

For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). A plausible and primary fragmentation pathway would involve the loss of the bromine atom as a radical, leading to a stable acridinyl cation. youtube.com The presence of other substituents on the acridine ring would influence the fragmentation patterns. For example, in related substituted acridines, the loss of groups like nitro or methylamine (B109427) has been observed. nih.gov The stability of the resulting fragment ions, often stabilized by resonance within the aromatic system, dictates the observed fragmentation pattern. tutorchase.com Statistical analysis of large datasets of tandem mass spectra can even reveal preferential fragmentation sites within a class of molecules. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. psu.edupsu.edu This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing. mdpi.com

While a specific crystal structure for this compound was not found in the search results, data for analogous structures like 9-bromoacridine and other acridine derivatives provide valuable insights. vulcanchem.comkyoto-u.ac.jp For instance, the crystal structure of a related bromoacridine derivative would reveal the planarity of the acridine core and the orientation of the bromine substituent.

X-ray diffraction analysis of a single crystal of this compound would yield a detailed geometric description of the molecule. Key parameters that would be determined include:

C-Br bond length: This would provide insight into the strength and nature of the carbon-bromine bond. For comparison, the C–Br bond length in 9-bromoacridine has been reported to be 1.89 Å. vulcanchem.com

Bond lengths within the acridine core: The C-C and C-N bond lengths throughout the fused ring system would indicate the degree of aromaticity and electron delocalization.

Bond angles: The angles within the aromatic rings would be expected to be close to 120°, with slight deviations due to the fusion of the rings and the presence of the nitrogen heteroatom and the bulky bromine substituent.

Dihedral angles: These would quantify the planarity of the acridine system. Minor distortions from planarity can be influenced by crystal packing forces. vulcanchem.com

A representative data table for expected bond parameters is shown below.

| Parameter | Expected Value |

| C1-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | 1.36 - 1.45 Å |

| C-N (aromatic) Bond Length | ~1.37 Å |

| C-C-C Bond Angle | ~120° |

| C-N-C Bond Angle | ~118° |

| Dihedral Angle (across rings) | < 5° |

Note: These are expected values based on related structures and general chemical principles.

The arrangement of molecules in the crystal lattice is determined by a variety of non-covalent interactions. For this compound, the following interactions would be of interest:

π-π Stacking: The planar aromatic rings of the acridine core are expected to engage in π-π stacking interactions, which are a common feature in the crystal packing of polycyclic aromatic compounds. mdpi.comresearchgate.net

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms (like the nitrogen of a neighboring molecule) in the crystal lattice.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-system of an adjacent molecule.

Analysis of the crystal packing of related acridine structures often reveals herringbone or slipped-stack arrangements, driven by the optimization of these intermolecular forces. researchgate.net The specific packing motif can significantly influence the material's bulk properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. psu.eduarkat-usa.org The spectra provide a characteristic fingerprint for the compound. orgchemboulder.com

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the aromatic acridine core and the C-Br bond.

Aromatic C-H Stretch: Typically observed in the region of 3000-3100 cm-1.

Aromatic C=C and C=N Stretching: These vibrations give rise to a series of sharp bands in the 1450-1620 cm-1 region. For example, a substituted acridine showed bands at 1549, 1474, and 1402 cm-1. psu.edu

C-H In-plane and Out-of-plane Bending: These appear in the fingerprint region (below 1500 cm-1) and are characteristic of the substitution pattern on the aromatic rings.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the range of 690-515 cm-1. orgchemboulder.com

A summary of expected vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1450 - 1620 |

| C-H Bending | 1000 - 1300 (in-plane), 750 - 900 (out-of-plane) |

| C-Br Stretch | 515 - 690 |

Computational and Theoretical Modeling of 1 Bromoacridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a robust computational method for determining the electronic structure of many-body systems, making it ideal for analyzing molecules like acridine (B1665455) and its derivatives. bnmv.ac.innih.gov Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311G(d,p), which has proven successful in computing the physicochemical properties of acridine compounds. bnmv.ac.in

The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For the parent acridine molecule, DFT calculations using the B3LYP/6-31G* level of theory have shown that the optimized structural parameters are in good agreement with experimental data. nih.gov The acridine molecule is planar, a key feature contributing to its ability to intercalate into DNA. bnmv.ac.in

Table 1: Representative Optimized Geometrical Parameters for Acridine (B3LYP/6-31G)* This table presents data for the parent acridine molecule as a proxy for 1-bromoacridine.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | 1.365 |

| C-C Bond Length (central ring) | 1.425 - 1.432 |

| C-C Bond Length (outer rings) | 1.373 - 1.428 |

| C-N-C Angle | 117.8 |

| C-C-C Angle (central ring) | 118.5 - 121.9 |

Data sourced from theoretical studies on acridine. nih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

For the acridine molecule, the HOMO and LUMO are π-orbitals distributed across the aromatic system. DFT calculations (B3LYP/DGDZVP) on acridine show a HOMO-LUMO gap of approximately 3.9 eV. bnmv.ac.in The introduction of a bromine atom, an electron-withdrawing group, at the 1-position is expected to lower the energy of both the HOMO and LUMO. This effect, combined with potential changes in orbital distribution, would likely lead to a modest change in the HOMO-LUMO gap, thereby tuning the molecule's electronic properties.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Acridine This table presents data for the parent acridine molecule as a proxy for this compound.

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/6-31G(d,p) | -5.79 | -1.89 | 3.90 |

| B3LYP/6-311G(d,p) | -5.80 | -1.90 | 3.90 |

| B3LYP/DGDZVP | -5.83 | -1.93 | 3.90 |

| B3LYP/LANL2DZ | -5.82 | -1.92 | 3.90 |

Data adapted from a systematic study on acridine derivatives. bnmv.ac.innih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For acridine, the MEP map shows the most negative potential is localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. mdpi.comresearchgate.net The hydrogen atoms of the aromatic rings exhibit positive potential. In this compound, the electronegative bromine atom would create an additional region of negative electrostatic potential, while also influencing the charge distribution across the adjacent aromatic ring through inductive effects. researchgate.net This modification of the electrostatic landscape can significantly impact intermolecular interactions and molecular recognition processes.

Ab Initio and Semi-Empirical Methods for Excited State Calculations and Photophysical Property Prediction

Understanding the behavior of molecules in their electronically excited states is fundamental to predicting their photophysical properties, such as absorption, fluorescence, and phosphorescence. Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to model these phenomena. researchgate.netsemanticscholar.org

TD-DFT is a powerful method for calculating the electronic transition energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. researchgate.netsemanticscholar.org Theoretical studies on acridine using multiconfigurational methods (CASSCF/CASPT2), which provide a high level of theory, have been instrumental in assigning its experimental absorption spectra. acs.org These studies identify low-lying singlet and triplet π → π* and n → π* excited states.

For acridine, the lowest energy absorption bands are attributed to π → π* transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions. For this compound, the electronic transitions are expected to be similar in nature to those of acridine, primarily involving π → π* transitions within the aromatic system. The bromine substituent may cause a slight red-shift (bathochromic shift) in the absorption bands due to its electronic perturbations on the frontier orbitals.

Table 3: Calculated Singlet Excited State Transition Energies for Acridine This table presents data for the parent acridine molecule as a proxy for this compound.

| Excited State | Transition Type | Calculated Energy (eV) |

| S1 (¹L_b) | π → π | 3.44 |

| S2 (¹L_a) | π → π | 3.51 |

| S3 (¹nπ) | n → π | 3.84 |

| S4 (¹B_b) | π → π* | 4.88 |

Data sourced from high-level CASPT2 calculations on acridine. acs.org

Computational methods can also elucidate the de-excitation pathways of an excited molecule, including radiative processes like fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). acs.orgacs.org The analysis involves optimizing the geometry of the lowest singlet (S1) and triplet (T1) excited states and calculating the energy difference between them and the ground state (S0).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules at an atomic level of detail. nih.gov For this compound, MD simulations can provide critical insights into its structural flexibility, interactions with its environment, and propensity for self-assembly. These simulations calculate the trajectory of each atom over time by solving Newton's equations of motion, governed by a force field that approximates the interatomic forces. nih.govnih.gov

Conformational Analysis and Flexibility Studies in Solution

While the acridine core is a relatively rigid tricycle, the molecule is not entirely static. MD simulations can explore the conformational landscape of this compound in various solvents. These simulations track the fluctuations in bond lengths, bond angles, and dihedral angles over time, revealing the molecule's inherent flexibility.

Key analyses in such a study would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, this would likely highlight minor fluctuations in the outer rings and the C-Br bond.

Dihedral Angle Distribution: To analyze the rotational freedom around specific bonds, although in a rigid system like acridine, this is less pronounced.

The choice of solvent in the simulation is crucial, as solvent-solute interactions can influence the conformational dynamics. Simulating this compound in both polar and non-polar solvents would reveal how the environment affects its dynamic behavior.

Table 1: Illustrative RMSF Data for this compound Atoms from a Hypothetical MD Simulation

| Atom/Group | RMSF (Å) in Water | RMSF (Å) in Chloroform |

|---|---|---|

| Bromine (Br) | 0.65 | 0.60 |

| Nitrogen (N10) | 0.45 | 0.42 |

| Carbon (C1) | 0.50 | 0.48 |

| Carbon (C4) | 0.58 | 0.55 |

| Carbon (C9) | 0.42 | 0.40 |

Simulation of Solvent-Solute Interactions and Aggregation Tendencies

MD simulations are exceptionally well-suited for studying how solute molecules interact with their solvent environment and with each other. rsc.org For this compound, understanding these interactions is key to predicting its solubility and behavior in solution.

Solvent-Solute Interactions: The arrangement of solvent molecules around this compound can be characterized using radial distribution functions (RDFs). An RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. By calculating the RDFs between the bromine atom or the acridine nitrogen and solvent molecules (e.g., the oxygen of water), one can visualize the solvation shells and identify specific interactions like hydrogen bonds. mdpi.com

Aggregation Tendencies: Aromatic systems like acridine often exhibit π-stacking interactions, leading to aggregation in solution. rsc.org MD simulations can predict this tendency by calculating the potential of mean force (PMF) between two or more this compound molecules. The PMF profile reveals the free energy landscape of aggregation, indicating the most stable arrangements (e.g., stacked, T-shaped) and the energy barriers to association and dissociation. rsc.org Studies on similar heteroaromatic molecules have shown that aggregation is influenced by a delicate balance of π-stacking and hydrogen bonding. rsc.org

Reaction Pathway Analysis and Transition State Identification through Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. ucsb.edu

Determination of Energetic Barriers and Reaction Coordinate Analysis

For a given chemical transformation of this compound, such as a nucleophilic aromatic substitution (SNA) at the C1 position, computational methods can determine the reaction's feasibility. The process involves:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations. reddit.com

Transition State (TS) Search: Specialized algorithms, such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following methods, are used to locate the precise geometry of the transition state, which is a first-order saddle point on the PES. ucsb.eduresearchgate.net

Frequency Calculation: A frequency analysis is performed to verify the nature of the stationary points. Reactants and products will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.eduyoutube.com

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state to confirm that it connects the intended reactants and products. reddit.com

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor in determining the reaction rate. researchgate.net

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Computational Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

When a reaction can yield multiple isomers, computational methods can predict the major product by comparing the activation energies of the competing pathways. The path with the lower energetic barrier is kinetically favored and will proceed faster.

For this compound, an important question is regioselectivity during, for example, electrophilic aromatic substitution. The acridine ring has several positions available for attack. By calculating the transition state energies for electrophilic attack at each possible site, one can predict the most likely outcome. Factors influencing this include the directing effects of the bromine atom and the fused ring system.

Recent advances have seen the development of machine learning models trained on large datasets of reactions to predict regioselectivity with high accuracy. rsc.orgnih.gov Models like RegioML use computed atomic charges and machine learning algorithms (e.g., LightGBM) to predict the outcomes of reactions like bromination with accuracies exceeding 90%. rsc.org Such approaches could be applied to predict the regioselectivity of various transformations involving the this compound scaffold.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications for Predicting this compound Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. requimte.ptmdpi.com Coupled with modern machine learning, these models can rapidly predict properties for new or uncharacterized compounds like this compound, saving significant time and experimental resources. requimte.pt

A typical QSPR workflow involves:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, boiling point, toxicity) is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can encode 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) information.

Model Building: A mathematical model is created that maps the descriptors to the property of interest. This is often done using machine learning algorithms such as Multiple Linear Regression, Support Vector Machines, or Random Forests. mdpi.com

Validation and Prediction: The model's predictive power is rigorously tested using external validation sets. Once validated, it can be used to predict the property for new molecules like this compound.

For this compound, a QSPR model could be developed to predict properties such as its lipophilicity (LogP), aqueous solubility, or a specific biological activity. This requires a training set of related acridine derivatives or other bromo-aromatic compounds. Recent studies show high predictive performance for various properties using machine learning regression models, with R² values often exceeding 0.80. wiserpub.com

Table 3: Example of a Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)

| Parameter | Value/Method |

|---|---|

| Property Predicted | Aqueous Solubility (LogS) |

| Machine Learning Algorithm | Random Forest Regression |

| Key Molecular Descriptors | Molecular Weight, Polar Surface Area, Number of H-bond donors |

| Training Set Size | 500 diverse aromatic compounds |

| Validation R² | 0.85 |

| Predicted LogS for this compound | -4.2 ± 0.3 |

Mechanistic Biological Applications of 1 Bromoacridine and Its Conjugates

DNA Intercalation Mechanisms and Binding Affinity Studies

The planar aromatic structure of acridine (B1665455) and its derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. farmaciajournal.com This interaction is a primary mechanism behind their biological activity, as it can disrupt essential cellular processes like DNA replication and transcription. farmaciajournal.com The binding is typically non-covalent, involving hydrophobic forces and van der Waals interactions. farmaciajournal.com

Investigation of Binding Modes to DNA (e.g., Duplex vs. Triplex DNA specificity)

While acridine itself is known to intercalate into duplex DNA, the introduction of a bulky substituent like a bromine atom can alter its binding preference. Specifically, the presence of a bromine atom can redirect the specificity of the acridine molecule towards triplex DNA over duplex DNA. aston.ac.ukresearchgate.net For instance, a 2-bromoacridine (B14150503) linked to a fluorophore demonstrated good selectivity for a triplex DNA target sequence compared to double-stranded and single-stranded DNA. aston.ac.ukresearcher.life This shift in specificity is attributed to the steric bulk of the bromine atom. aston.ac.uk

Studies on various acridine derivatives have shown that their interaction with double-stranded polynucleotides is dependent on the base composition and the secondary structure of the DNA. encyclopedia.pub Some compounds have demonstrated stronger binding to triplex DNA than to duplex DNA, RNA, or DNA:RNA hybrids. encyclopedia.pub The binding of ligands to triplex DNA can occur via intercalation, often through the minor groove of the Watson-Crick duplex portion of the triplex. nih.gov

Influence of Bromine Substitution on DNA Unwinding and Stability Perturbations

The intercalation of molecules like acridines into the DNA double helix causes structural perturbations, including the unwinding of the helix. nih.gov This unwinding can create a binding site for the intercalator. The stability of the DNA structure is also affected, often leading to an increase in the melting temperature (Tm) of the DNA. encyclopedia.pubnih.gov

The introduction of a bromine atom onto the acridine ring can influence these effects. For example, the substitution of a bromine atom at the 9-position of the acridine core in certain derivatives has been noted. vulcanchem.com In studies of other substituted acridines, the nature of the substituent has been shown to impact DNA binding affinity. For instance, the introduction of an electron-withdrawing group, such as a halogen, can increase the binding affinity to DNA. tandfonline.com This increased affinity can correlate with an increase in the stabilization of the DNA structure. tandfonline.com While specific studies on the direct effect of 1-bromoacridine on DNA unwinding and stability are not detailed in the provided results, the general principles of acridine-DNA interactions suggest that the bromine atom would play a significant role in modulating these properties.

Biophysical Techniques for DNA Interaction Characterization (e.g., UV-Vis titration, fluorescence quenching assays)

A variety of biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. These methods provide insights into binding modes, affinity, and the structural changes induced in the DNA.

UV-Vis Titration: This technique is widely used to study the binding of ligands to DNA. tandfonline.com The binding of an intercalating agent to DNA typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum of the compound. researchgate.net These spectral changes can be used to calculate the binding constant (Kb), which quantifies the affinity of the ligand for the DNA. tandfonline.comresearchgate.net

Fluorescence Spectroscopy and Quenching Assays: Fluorescence-based methods are powerful tools for studying DNA-ligand interactions. encyclopedia.pubnih.gov For example, a photoelectron transfer assay was used to demonstrate the selectivity of a 2-bromoacridine-linked fluorophore for triplex DNA. aston.ac.ukresearcher.life Fluorescence quenching assays can also provide information on binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of the interaction. encyclopedia.pubnih.govinstras.com This technique can reveal whether a binding process is enthalpy-driven or entropy-driven. encyclopedia.pub

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding. encyclopedia.pubnih.gov An induced CD signal can suggest a specific interaction mode, such as intercalation or groove binding. encyclopedia.pub

Thermal Denaturation Studies: By monitoring the melting temperature (Tm) of DNA in the presence of a ligand, one can assess the stabilizing effect of the ligand on the DNA structure. encyclopedia.pubnih.gov An increase in Tm indicates that the ligand stabilizes the DNA duplex or triplex. encyclopedia.pubnih.gov